molecular formula C8H4ClNO4 B15343136 4-Chloro-6-nitro-3H-isobenzofuran-1-one CAS No. 1048917-94-7

4-Chloro-6-nitro-3H-isobenzofuran-1-one

Cat. No.: B15343136
CAS No.: 1048917-94-7
M. Wt: 213.57 g/mol
InChI Key: WZZCPOGDMVHYAU-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-3H-isobenzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-3H-isobenzofuran-1-one typically involves the nitration of 4-chloro-3H-isobenzofuran-1-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-nitro-3H-isobenzofuran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-nitro-3H-isobenzofuran-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-6-nitro-3H-isobenzofuran-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
CAS No. 14106-16-2
Molecular Formula C10H6ClN2O3
Molecular Weight 232.62 g/mol
IUPAC Name This compound
InChI Key ZQFZKJYDFXQZBL-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily attributed to its nitro group, which can interact with various biological macromolecules, leading to multiple pharmacological effects. Key areas of biological activity include:

1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties against a range of pathogens. The presence of the nitro group enhances its ability to disrupt bacterial cell membranes and inhibit growth.

2. Anticancer Properties
Studies have shown that this compound has significant antiproliferative effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

The mechanism by which this compound exerts its biological effects includes:

  • Interaction with Tubulin: The compound binds to the colchicine site on tubulin, preventing its polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division .
  • Reactive Oxygen Species (ROS) Generation: The nitro group can lead to the generation of ROS, which induces oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound as a potential therapeutic agent:

Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against MCF-7 breast cancer cells, reporting an IC50 value in the low micromolar range. The results demonstrated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates .

Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests strong potential for development as an antimicrobial agent.

Research Findings Summary

Recent research has focused on elucidating the structure–activity relationship (SAR) of this compound. Key findings include:

Study FocusFindings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; potential for use in antibiotic formulations.
Anticancer Activity Significant antiproliferative effects in multiple cancer cell lines; mechanisms involve tubulin disruption and ROS generation .

Properties

CAS No.

1048917-94-7

Molecular Formula

C8H4ClNO4

Molecular Weight

213.57 g/mol

IUPAC Name

4-chloro-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4ClNO4/c9-7-2-4(10(12)13)1-5-6(7)3-14-8(5)11/h1-2H,3H2

InChI Key

WZZCPOGDMVHYAU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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